molecular formula C16H21NO5 B2828294 4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde CAS No. 379726-78-0

4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde

Cat. No.: B2828294
CAS No.: 379726-78-0
M. Wt: 307.346
InChI Key: KCWFKIVAGMGATB-UHFFFAOYSA-N
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Description

4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a 3-methoxy-substituted aromatic ring and a 4-substituted ethoxy group. The ethoxy chain contains a 2,6-dimethylmorpholine moiety linked via a ketone oxygen. Its molecular framework combines aromaticity, ether linkages, and a morpholine ring, which may influence solubility, reactivity, and pharmacological properties .

Properties

IUPAC Name

4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-11-7-17(8-12(2)22-11)16(19)10-21-14-5-4-13(9-18)6-15(14)20-3/h4-6,9,11-12H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWFKIVAGMGATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde typically involves the reaction of 2,6-dimethylmorpholine with 4-hydroxy-3-methoxybenzaldehyde in the presence of an appropriate oxidizing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The morpholine ring and aldehyde group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde (CAS 6131-05-1)

  • Molecular Formula: C₁₄H₁₉NO₄
  • Molecular Weight : 265.30 g/mol
  • Key Differences : Lacks the 2,6-dimethyl groups on the morpholine ring and the oxo group in the ethoxy chain.
  • Implications : The absence of dimethyl groups reduces steric hindrance and lipophilicity compared to the target compound. This may enhance aqueous solubility but decrease membrane permeability .

5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one (CAS 488861-06-9)

  • Molecular Formula : C₂₈H₃₄N₂O₇
  • Molecular Weight : 510.59 g/mol
  • Key Differences : Incorporates a pyrrolone ring and additional benzoyl/methoxy substituents.

Compounds with Related Ether or Methoxy Functionality

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l)

  • Molecular Formula : C₂₅H₁₉BrN₄O₆
  • Molecular Weight : ~567.35 g/mol
  • Key Differences : Features a triazine core and bromo substituent.
  • Implications : The triazine ring introduces nitrogen-rich heteroaromaticity, which may improve thermal stability and coordination chemistry compared to the benzaldehyde-based target compound .

Thalassiolin B (Compound 26)

  • Structure : A flavone derivative with multiple hydroxy and methoxy groups.
  • Key Differences : Lacks morpholine but shares methoxy substituents.
  • Methoxy groups here enhance radical scavenging, suggesting divergent functional roles .

Physicochemical and Functional Comparisons

Lipophilicity and Solubility

  • Target Compound : The 2,6-dimethylmorpholine and oxoethoxy groups likely increase logP (predicted ~2.5–3.0), favoring lipid membrane penetration but reducing aqueous solubility.
  • Analogue (CAS 6131-05-1) : Lower logP (~1.8–2.2) due to unmethylated morpholine, enhancing solubility in polar solvents .

Pharmacological Potential

  • Target Compound : The benzaldehyde group may act as a reactive site for Schiff base formation, enabling conjugation with amines in drug design.
  • Pyrrolone Derivative (CAS 488861-06-9) : The pyrrolone ring could facilitate hydrogen bonding, enhancing target specificity in enzyme inhibition compared to the target compound’s aldehyde group .

Data Table: Key Parameters of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted)
4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde C₁₆H₂₀NO₅ ~306.34 2,6-Dimethylmorpholine, oxoethoxy ~2.5–3.0
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde C₁₄H₁₉NO₄ 265.30 Unmethylated morpholine ~1.8–2.2
5-(4-Ethoxy-3-methoxyphenyl)-...pyrrol-2-one C₂₈H₃₄N₂O₇ 510.59 Pyrrolone, benzoyl ~3.2–3.7
Methyl 3-[[4-(4-bromo-2-formylphenoxy)...benzoate C₂₅H₁₉BrN₄O₆ ~567.35 Triazine, bromo ~2.0–2.5

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